A-940894 - 1027330-82-0

A-940894

Catalog Number: EVT-257917
CAS Number: 1027330-82-0
Molecular Formula: C17H21N5
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-940894 is a potent histamine H4 receptor antagonist with anti-inflammatory properties. A-940894 potently binds to both human and rat histamine H4 receptors and exhibits considerably lower affinity for the human histamine H1, H2 or H3 receptors. It potently blocked histamine-evoked calcium mobilization in the fluorometric imaging plate reader assays and inhibited histamine-induced shape change of mouse bone marrow-derived mast cells and chemotaxis of human eosinophils in vitro. A-940894 has good pharmacokinetic properties, including half-life and oral bioavailability in rats and mice.
Synthesis Analysis

The synthesis of A-940894 involves several key steps that utilize established organic chemistry techniques. The compound can be synthesized through a multi-step process involving the following general stages:

  1. Formation of the Pyrimidine Core: The synthesis typically begins with the preparation of a substituted pyrimidine ring. This can involve reactions such as cyclization of appropriate precursors under acidic or basic conditions.
  2. Piperazine Substitution: Following the formation of the pyrimidine core, a piperazine group is introduced. This is often achieved through nucleophilic substitution reactions where the piperazine acts as a nucleophile attacking an electrophilic center on the pyrimidine derivative.
  3. Cyclization and Final Modifications: The final steps may involve cyclization reactions that create the unique bicyclic structure characteristic of A-940894. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Technical parameters such as reaction temperature, solvent systems (e.g., dimethyl sulfoxide or ethanol), and purification methods (e.g., chromatography) are crucial for successful synthesis.

Molecular Structure Analysis

The molecular structure of A-940894 features a complex bicyclic framework that includes both a piperazine ring and a pyrimidine moiety. Key structural characteristics include:

  • Molecular Formula: C18H22N4
  • Molecular Weight: Approximately 306.4 g/mol
  • Key Functional Groups: The presence of amine groups allows for hydrogen bonding interactions, which may contribute to its binding affinity to the histamine H4 receptor.

Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within A-940894, which is essential for understanding its interaction with biological targets.

Chemical Reactions Analysis

A-940894 participates in various chemical reactions primarily related to its role as a histamine H4 receptor antagonist. Key reactions include:

  1. Binding Interactions: A-940894 exhibits high affinity for the histamine H4 receptor, with binding assays indicating low nanomolar IC50 values. This suggests strong interactions with receptor sites that may involve ionic or hydrogen bonding.
  2. Inhibition of Cellular Responses: In vitro studies demonstrate that A-940894 inhibits histamine-induced calcium mobilization and chemotaxis in immune cells such as eosinophils and mast cells. These cellular responses are pivotal in allergic reactions and inflammation.
  3. Metabolic Stability: Understanding how A-940894 is metabolized in vivo is crucial for evaluating its pharmacokinetic properties. Studies typically assess metabolic pathways and potential degradation products.
Mechanism of Action

The mechanism of action of A-940894 centers on its antagonistic effects on the histamine H4 receptor:

  1. Receptor Binding: A-940894 binds competitively to the histamine H4 receptor, blocking histamine from exerting its effects on immune cells.
  2. Inhibition of Signal Transduction: By preventing histamine from activating its receptor, A-940894 inhibits downstream signaling pathways involved in inflammation, such as those leading to cytokine release from mast cells and eosinophils.
  3. Reduction of Inflammatory Mediators: In animal models, administration of A-940894 has been shown to reduce levels of inflammatory mediators like prostaglandin D2 and inhibit neutrophil influx during inflammatory responses.
Physical and Chemical Properties Analysis

A-940894 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions, which is advantageous for therapeutic applications.
  • pKa Values: The pKa values indicate its ionization state at physiological pH, affecting its bioavailability and interaction with biological targets.

These properties are critical when considering formulation strategies for drug delivery systems.

Applications

A-940894 has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a selective antagonist for the histamine H4 receptor, it is being explored for treating allergic conditions such as asthma and allergic rhinitis.
  2. Research Tool: It serves as a valuable tool for studying the role of histamine H4 receptors in immune responses and inflammation.
  3. Therapeutic Research: Ongoing studies aim to evaluate its efficacy in clinical settings for managing chronic inflammatory diseases.
Introduction to Histamine H4 Receptor Antagonism in Inflammation

Role of Histamine H4 Receptors in Immune-Mediated Pathologies

Histamine H~4~ receptors (H~4~R) are G protein-coupled receptors predominantly expressed on hematopoietic cells, where they mediate chemotaxis and cytokine production in various inflammatory conditions. Unlike the broadly distributed H~1~ and H~2~ receptors, H~4~R expression is largely confined to immune cells—including eosinophils, mast cells, dendritic cells, and T cells—positioning them as specialized regulators of immune responses [1] [3]. In allergic asthma, H~4~R activation drives eosinophil infiltration and Th2 cytokine release, perpetuating airway inflammation [2] [4]. Similarly, in atopic dermatitis, H~4~R signaling on sensory neurons and keratinocytes induces pruritus and IL-31 production, while in rheumatoid arthritis, it facilitates neutrophil recruitment and synovial inflammation [3] [7]. The receptor’s role extends to autoimmune pathologies, where it amplifies TLR-mediated TNF-α production in macrophages, exacerbating systemic inflammation [7].

Table 1: Key Immune-Mediated Pathologies Involving Histamine H~4~ Receptors

PathologyH~4~R-Expressing Cells InvolvedPrimary Inflammatory Mechanisms
Allergic AsthmaEosinophils, Th2 cells, Dendritic cellsEosinophil chemotaxis, Th2 cytokine polarization
Atopic DermatitisSensory neurons, Keratinocytes, Mast cellsIL-31 release, pruritus, epidermal hyperplasia
Rheumatoid ArthritisSynovial macrophages, NeutrophilsNeutrophil influx, TNF-α/IL-6 production
Inflammatory Bowel DiseaseIntestinal macrophages, T cellsTLR-H~4~R crosstalk, TNF-α-mediated tissue damage

Emergence of H~4~ Receptor Antagonists as Therapeutic Targets

The discovery of H~4~R in 2000 marked a paradigm shift in targeting histamine-driven inflammation. Early non-selective ligands like thioperamide (H~3~/H~4~ antagonist) revealed the receptor’s potential but lacked specificity [4] [9]. The development of JNJ 7777120 (Ki = 4.5 nM) as the first selective H~4~R antagonist demonstrated that H~4~R blockade suppressed neutrophil recruitment in zymosan-induced peritonitis and reduced pruritus in murine dermatitis models [5] [9]. Subsequent optimizations yielded compounds with improved properties:

  • JNJ 10191584: Enhanced metabolic stability for colitis studies [10].
  • A-943931/A-987306: Higher affinity for rodent receptors (rat H~4~R Ki < 10 nM) [4].These antagonists unified a critical pharmacological principle: H~4~R inhibition disrupts immune cell migration and mediator release without the sedative effects of H~1~ antihistamines [3] [8]. Clinical validation emerged when H~4~R antagonists alleviated pruritus in human atopic dermatitis trials, confirming translational relevance [2].

Table 2: Evolution of Selective Histamine H~4~ Receptor Antagonists

CompoundAffinity (Ki, nM)Selectivity ProfileKey Pharmacological Advances
ThioperamideH~3~R: 4; H~4~R: 27Binds H~3~R/H~4~RFirst tool compound for H~4~R functional studies
JNJ 7777120H~4~R: 4.5>1,000-fold selective over H~1~/H~2~/H~3~RGold standard for in vivo proof-of-concept studies
A-943931H~4~R: 8 (rat)>400-fold selective vs other histamine receptorsOptimized oral bioavailability for chronic inflammation models
A-940894H~4~R: 7.6 (rat); 71 (human)>100-fold selective vs H~1~/H~2~/H~3~RBalanced potency across species, suitable for translational models

Rationale for Targeting H~4~ Receptors with A-940894 in Preclinical Models

A-940894 (4-piperazin-1-yl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidin-2-ylamine) was engineered to address limitations of earlier H~4~R antagonists. Its distinct molecular structure enables potent binding to both rodent and human H~4~R isoforms (rat Ki = 7.6 nM; human Ki = 71 nM), facilitating cross-species efficacy studies [1] [6]. In vitro, A-940894 inhibited histamine-induced calcium flux (IC~50~ = 16 nM) and eosinophil chemotaxis, confirming target engagement [1] [4]. Crucially, its pharmacokinetic profile—oral bioavailability (54% in mice), half-life (2.3–4.1 hours), and low plasma protein binding—supported sustained receptor coverage in vivo [1] [6].

In murine zymosan-induced peritonitis, a mast cell-dependent inflammation model, oral A-940894 (30 mg/kg) reduced neutrophil influx by 70% and suppressed prostaglandin D~2~ by 50%, outperforming JNJ 7777120 [1] [4]. This efficacy derived from dual actions:

  • Blockade of immune cell trafficking: By antagonizing H~4~R on mast cells and eosinophils.
  • Modulation of mediator cascades: Suppression of LTB~4~ and chemokine CXCL2 release [4] [7].The compound’s ability to attenuate LPS-induced TNF-α production in macrophages further highlighted its utility in TLR-mediated pathologies [7]. Unlike broad anti-inflammatories, A-940894 preserved baseline immune functions, underscoring its precision therapeutic potential [1].

Table 3: Preclinical Efficacy and Pharmacokinetic Profile of A-940894

ParameterIn Vitro DataIn Vivo Data (Mouse/Rat)
Receptor Binding (Ki)Rat H~4~R: 7.6 nM; Human H~4~R: 71 nMN/A
Functional Antagonism (IC~50~)Ca~2+~ flux: 16 nM; Eosinophil chemotaxis: 89 nMNeutrophil reduction (peritonitis): 70% at 30 mg/kg
PharmacokineticsN/AHalf-life: 2.3–4.1 h; Oral bioavailability: 54% (mouse), 43% (rat)
Downstream EffectsBlocks mast cell shape changeSuppresses PGD~2~ (50%), TNF-α (65% in LPS model)

Concluding Remarks

A-940894 exemplifies the strategic optimization of H~4~R antagonists for immune pathology interception. Its defined specificity, cross-species activity, and favorable pharmacokinetics enable mechanistic studies in complex inflammatory cascades—from allergic responses to macrophage-TLR crosstalk. Future work will define its applicability in combinatorial regimens targeting histaminergic and non-histaminergic inflammatory drivers.

Properties

CAS Number

1027330-82-0

Product Name

A-940894

IUPAC Name

6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C17H21N5/c18-17-20-15-13-6-2-1-4-12(13)5-3-7-14(15)16(21-17)22-10-8-19-9-11-22/h1-2,4,6,19H,3,5,7-11H2,(H2,18,20,21)

InChI Key

KUZRWWLVBUPCRK-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4

Solubility

Soluble in DMSO

Synonyms

4-piperazin-1-yl-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-ylamine
A-940894

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.